molecular formula C15H23NO2 B12236421 [1-(3-Phenoxypropyl)piperidin-3-yl]methanol

[1-(3-Phenoxypropyl)piperidin-3-yl]methanol

Cat. No.: B12236421
M. Wt: 249.35 g/mol
InChI Key: VQPMUXVHWQDIEK-UHFFFAOYSA-N
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Description

[1-(3-Phenoxypropyl)piperidin-3-yl]methanol: is an organic compound with the molecular formula C15H23NO2 It contains a piperidine ring substituted with a phenoxypropyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Phenoxypropyl)piperidin-3-yl]methanol typically involves the reaction of 3-phenoxypropylamine with piperidine-3-carboxaldehyde, followed by reduction. The reaction conditions often include the use of solvents like ethanol or methanol and reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(3-Phenoxypropyl)piperidin-3-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers, esters, or other substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, [1-(3-Phenoxypropyl)piperidin-3-yl]methanol is used as an intermediate in the synthesis of various organic compounds

Biology: The compound has been studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets. It may serve as a lead compound for the development of new drugs or therapeutic agents.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacologically active agent. Its derivatives may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial activities.

Industry: The compound is also of interest in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of [1-(3-Phenoxypropyl)piperidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the derivatives used.

Comparison with Similar Compounds

    [1-(2-Phenoxypropyl)piperidin-3-yl]methanol: A closely related compound with a similar structure but different substitution pattern.

    Phenoxypropylamines: Compounds with a phenoxypropyl group attached to an amine, exhibiting similar chemical properties.

    Piperidine Derivatives: Various piperidine-based compounds with different functional groups and biological activities.

Uniqueness: [1-(3-Phenoxypropyl)piperidin-3-yl]methanol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

[1-(3-phenoxypropyl)piperidin-3-yl]methanol

InChI

InChI=1S/C15H23NO2/c17-13-14-6-4-9-16(12-14)10-5-11-18-15-7-2-1-3-8-15/h1-3,7-8,14,17H,4-6,9-13H2

InChI Key

VQPMUXVHWQDIEK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CCCOC2=CC=CC=C2)CO

Origin of Product

United States

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